N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone
CAS No.: 139290-71-4
Cat. No.: VC0028602
Molecular Formula: C19H27NO5
Molecular Weight: 349.427
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139290-71-4 |
|---|---|
| Molecular Formula | C19H27NO5 |
| Molecular Weight | 349.427 |
| IUPAC Name | tert-butyl 4-(2,3-dimethoxybenzoyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C19H27NO5/c1-19(2,3)25-18(22)20-11-9-13(10-12-20)16(21)14-7-6-8-15(23-4)17(14)24-5/h6-8,13H,9-12H2,1-5H3 |
| Standard InChI Key | ASGQPSLNQQAJOW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C(=CC=C2)OC)OC |
Introduction
N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone is formally known by its IUPAC name tert-butyl 4-(2,3-dimethoxybenzoyl)piperidine-1-carboxylate . The compound is identified by the CAS Registry Number 139290-71-4 and has been cataloged in chemical databases with the PubChem CID 46780868 . In the chemical literature, this compound may also be referenced by several synonyms including 1-Piperidinecarboxylic acid, 4-(2,3-dimethoxybenzoyl)-, 1,1-dimethylethyl ester and 4-(2,3-Dimethoxybenzoyl)-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester . The nomenclature reflects the compound's structure, with "N-Boc" referring to the tert-butyloxycarbonyl protecting group attached to the nitrogen atom of the piperidine ring.
Structural Components and Relationships
The compound consists of three primary structural components: a piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen, a carbonyl linker, and a 2,3-dimethoxyphenyl moiety. This arrangement creates a molecule with specific spatial orientation and reactive sites that contribute to its utility in pharmaceutical synthesis. The Boc protecting group serves as a temporary blocking agent for the piperidine nitrogen, allowing for selective chemical transformations at other positions in the molecule.
Physical and Chemical Properties
N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone possesses distinct physical and chemical properties that influence its behavior in chemical reactions and pharmaceutical applications. The following table summarizes the key properties of this compound:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₇NO₅ | |
| Molecular Weight | 349.42 g/mol | |
| Accurate Mass | 349.1889 | |
| Physical State | Neat (solid) | |
| Storage Conditions | Room Temperature |
Structural Representation
The molecular structure can be represented using various chemical notation systems. The SMILES notation for the compound is COc1cccc(C(=O)C2CCN(CC2)C(=O)OC(C)(C)C)c1OC . The InChI representation is InChI=1S/C19H27NO5/c1-19(2,3)25-18(22)20-11-9-13(10-12-20)16(21)14-7-6-8-15(23-4)17(14)24-5/h6-8,13H,9-12H2,1-5H3 . These notations provide standardized ways to represent the compound's structure in databases and scientific literature.
Chemical Reactivity
The compound features several reactive functional groups that influence its chemical behavior. The carbonyl group (C=O) connecting the piperidine and dimethoxyphenyl moieties serves as a potential site for nucleophilic addition reactions. The Boc protecting group on the piperidine nitrogen can be selectively removed under acidic conditions, allowing for further functionalization at that position. The methoxy groups on the phenyl ring contribute to the electronic properties of the aromatic system and can participate in various transformations.
Applications in Pharmaceutical Research
N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone serves as an important intermediate in pharmaceutical synthesis, particularly in the development of serotonin receptor-targeting compounds.
Serotonin 5-HT2a Receptor Antagonists
The compound is available in various quantities with corresponding price points. CymitQuimica offers the compound with reference number TR-B648485 at prices of 292.00 € for 50 mg and 1,959.00 € for 500 mg . LGC Standards also supplies the compound under product code TRC-B648485 . The significant price per unit weight reflects the compound's specialized nature and limited scale of production.
Supply Considerations
The commercial supply of N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone may be subject to certain restrictions. LGC Standards notes that the product may have:
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Restrictions applying due to regulatory requirements
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Control status requiring additional documentation
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Made-to-order status, being produced only when an order is placed
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Freight restrictions
These factors should be considered when planning research requiring this compound, particularly for long-term or large-scale projects.
Structure-Based Analysis and Comparisons
The structure of N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone contains several key functional groups that contribute to its chemical behavior and utility in pharmaceutical synthesis.
Key Structural Elements
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Piperidine Ring: A six-membered saturated heterocycle containing nitrogen, providing a basic scaffold common in many pharmaceuticals
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Boc Protecting Group: A tert-butyloxycarbonyl group attached to the piperidine nitrogen, serving as a protective group that can be selectively removed
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Carbonyl Linker: A ketone functional group connecting the piperidine and aromatic portions
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2,3-Dimethoxyphenyl Moiety: An aromatic ring with methoxy groups at positions 2 and 3, providing specific electronic properties
Structural Similarities to Related Compounds
N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone shares structural features with other N-Boc protected piperidine derivatives such as N-Boc-4-piperidone and N-Boc-4-piperidinemethanol . These similarities allow for comparative analysis of reactivity patterns and potential applications in related synthetic pathways.
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